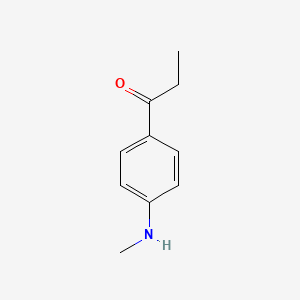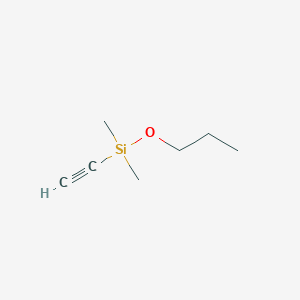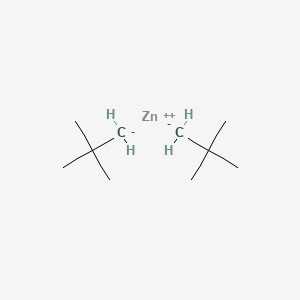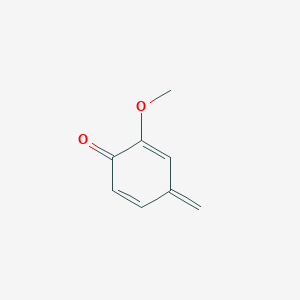
2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- is an organic compound with the molecular formula C8H8O2 It is a derivative of cyclohexadienone, characterized by the presence of a methoxy group and a methylene group attached to the cyclohexadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- can be achieved through several methods. One common approach involves the photochemical rearrangement of 2-methoxy-4-methyl-4-phenyl-2,5-cyclohexadienone. This reaction is typically carried out in methanol or benzene under irradiation with a mercury lamp . Another method involves the Birch reduction of methyl 3-phenylbenzoate followed by alkylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors to ensure efficient conversion and high yields. The choice of solvent and reaction conditions is optimized to minimize side reactions and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into cyclohexenone derivatives.
Substitution: The methoxy and methylene groups can participate in substitution reactions, leading to the formation of various substituted cyclohexadienones.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid and hydrogen peroxide are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, cyclohexenones, and various substituted cyclohexadienones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- involves its ability to undergo photochemical and oxidative reactions. These reactions can generate reactive intermediates that interact with molecular targets, leading to various chemical transformations. The compound’s methoxy and methylene groups play a crucial role in its reactivity and the formation of specific products .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-methoxy-4-methyl-
- 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
Uniqueness
2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methoxy and methylene groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
55182-58-6 |
|---|---|
Fórmula molecular |
C8H8O2 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
2-methoxy-4-methylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H8O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1H2,2H3 |
Clave InChI |
ANUKRSLZKUIBBN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)

![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)

![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)

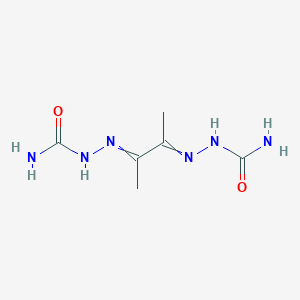
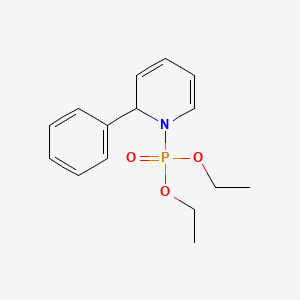

![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)
